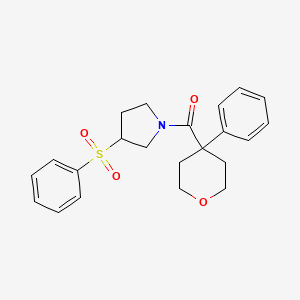

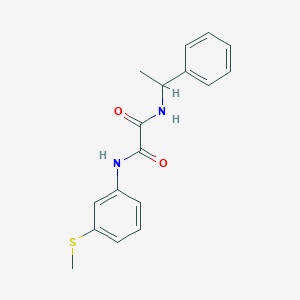

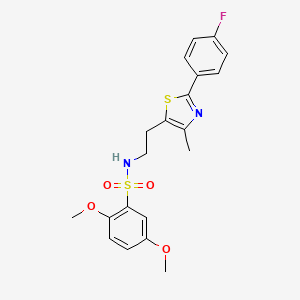

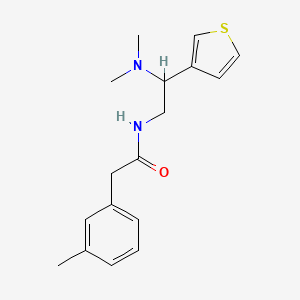

![molecular formula C9H6Br2FN3 B2416128 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 320424-28-0](/img/structure/B2416128.png)

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

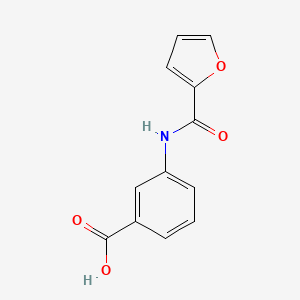

Descripción

The compound “3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .

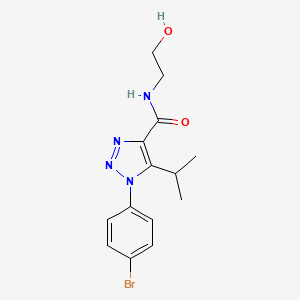

Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring, with bromine atoms attached at the 3 and 5 positions, and a 4-fluorophenylmethyl group attached at the 1 position .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation . The presence of bromine atoms might make this compound a good candidate for cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine atoms might increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación

Fluorine-Proton Coupling in Triazole Derivatives

1,2,4-triazole derivatives, including those with fluorophenyl substituents, demonstrate significant long-range 19F-1H and 19F-13C through-space coupling, as observed in their NMR spectra. This proximity of fluorine to other nuclei is crucial in various scientific studies, including X-ray analysis and NOE difference spectroscopy (Kane et al., 1995).

Antimicrobial Properties

1,2,4-Triazole derivatives, particularly those substituted with halogen groups, exhibit enhanced antimicrobial properties. This makes them valuable in the development of new antimicrobial agents and studies on drug resistance (Desabattina et al., 2014).

Synthetic Methodologies

In the realm of synthetic chemistry, 1,2,4-triazoles, including those substituted with fluorophenyl groups, are used as intermediates in various syntheses. Their versatile reactions with nucleophiles to produce a wide range of compounds are of great interest (Zumbrunn, 1998).

Analysis of Physical-Chemical Properties

The physical-chemical properties of 1,2,4-triazole derivatives, including those with fluorophenyl groups, are extensively studied. These investigations include analysis of their solubility, crystallization, and molecular interactions, which are crucial in drug design and material science (Bihdan & Parchenko, 2018).

Interaction Studies

Detailed studies on intermolecular interactions, such as hydrogen bonding and π-π interactions in crystals of 1,2,4-triazoles, provide insights into their structural stability and potential applications in material science and molecular engineering (Panini et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-dibromo-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAUUMTWEGFRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)

![methyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2416057.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2416061.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2416063.png)